![molecular formula C24H25ClN4O5S2 B607783 N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide CAS No. 1240516-71-5](/img/structure/B607783.png)
N-((3-((3-((5-Chloro-2-thienyl)sulfonylamino)-4-methoxy-indazol-1-yl)methyl)phenyl)methyl)-2-hydroxy-2-methyl-propanamide
Overview
Description
GSK 2239633A, is a potent CCR4 antagonist.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on halogenated hydrocarbons, such as the synthesis and crystal structure analysis of similar compounds, can be relevant. For instance, Bai et al. (2012) synthesized a molecule with a similar structure, providing insights into its structural confirmation through various analytical techniques. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Bai et al., 2012).
Antiproliferative Activities
- Studies on the antiproliferative activity of related sulfonyl-α-L-amino acid derivatives have been conducted. For example, Galal and Mahmoud (2021) evaluated the antiproliferative effects of certain compounds against various human cell lines. This research is significant for understanding the potential therapeutic applications of these compounds (Galal & Mahmoud, 2021).
Photodynamic Therapy Applications
- Pişkin et al. (2020) explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy, particularly in cancer treatment. This highlights the potential medical applications of such compounds in treating diseases through innovative therapeutic approaches (Pişkin et al., 2020).
Herbicidal Activity
- Research into the herbicidal properties of similar N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has been conducted. Moran (2003) discovered that certain compounds showed excellent herbicidal activity, which could be crucial for agricultural applications (Moran, 2003).
Quantum Chemical Studies
- The quantum chemical properties of related compounds have been studied, as in the case of bicalutamide, a drug used for prostate cancer treatment. Otuokere and Amaku (2015) conducted a quantum chemical analysis to understand the interaction of the drug with androgen receptors. This type of research is essential for drug design and understanding molecular interactions (Otuokere & Amaku, 2015).
properties
IUPAC Name |
N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTHHGQMUPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031224 | |
Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240516-71-5 | |
Record name | GSK-2239633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2239633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?
A: GSK2239633A acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, GSK2239633A reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.
Q2: What evidence suggests that GSK2239633A could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?
A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, GSK2239633A effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like GSK2239633A could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.
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